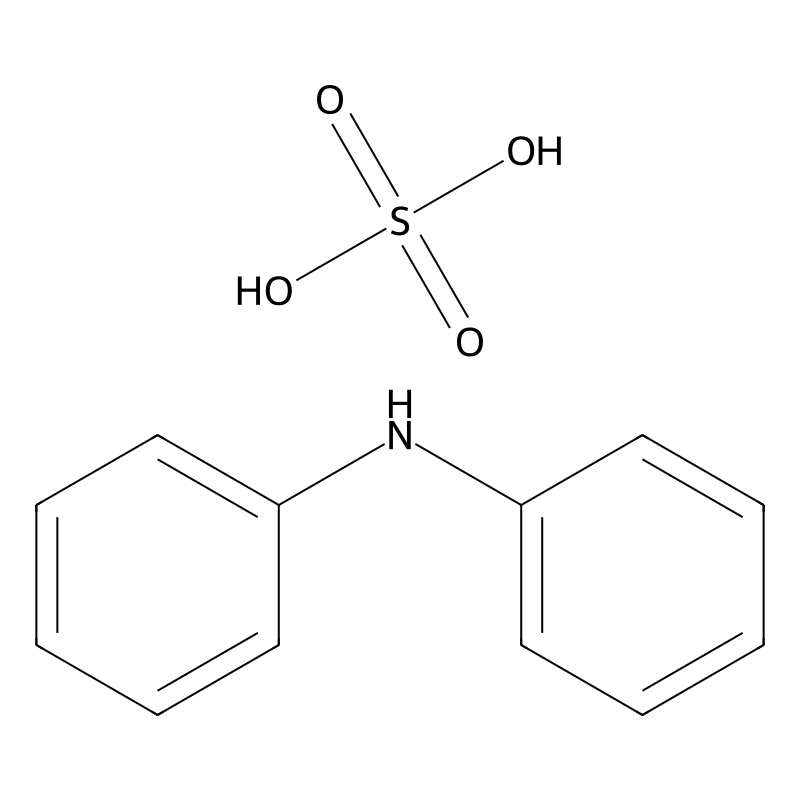

Diphenylamine sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Antioxidant Studies:

- Diphenylamine sulfate exhibits antioxidant properties. Researchers may use it to study its potential for free radical scavenging or its effects on cellular oxidative stress models Source: GlpBio, a supplier of Diphenylamine sulfate, describes some general properties including antioxidant activity: .

- It's important to note that these are preliminary studies and more research is needed to understand the effectiveness and mechanisms of diphenylamine sulfate as an antioxidant.

Organic Chemistry Research:

- Diphenylamine sulfate serves as a precursor or intermediate for the synthesis of other organic compounds. Researchers may utilize it in their synthetic schemes to create novel molecules for various purposes Source: Sigma Aldrich, another supplier, lists diphenylamine sulfate as a research chemical.

Diphenylamine sulfate is an organic compound with the chemical formula and a molecular weight of 267.3 g/mol. It appears as an off-white solid and is primarily utilized in laboratory settings. This compound is a derivative of diphenylamine, which consists of two phenyl groups attached to a nitrogen atom. Diphenylamine itself is known for its antioxidant properties and is widely used in various industrial applications, including agriculture as a fungicide and in the manufacturing of rubber products .

- Formation of Phenothiazine: When diphenylamine reacts with sulfur, it yields phenothiazine, which is significant in the production of pharmaceuticals.

- Dehydrogenation: In the presence of iodine, diphenylamine can be dehydrogenated to produce carbazole, releasing hydrogen iodide.

- Oxidation: Diphenylamine sulfate can be oxidized to form diphenylbenzidine in acidic conditions, which can further be oxidized to produce colored derivatives useful in analytical chemistry .

Diphenylamine sulfate exhibits low toxicity in animal studies, being rapidly absorbed and metabolized after oral ingestion. It primarily targets the red blood cell system and can lead to abnormal erythropoiesis and congestion of the spleen upon prolonged exposure. Although it does not cause significant skin irritation, it can severely irritate the eyes . Additionally, studies have shown that diphenylamine residues can penetrate into the pulp of apples treated with it, raising concerns about its environmental impact and potential accumulation in food products .

The synthesis of diphenylamine sulfate typically involves:

- Thermal Deamination: Diphenylamine is produced through the thermal deamination of aniline over oxide catalysts:

- Sulfonation: The diphenylamine can then be treated with sulfuric acid to yield diphenylamine sulfate:

This process typically requires careful control of temperature and concentration to ensure optimal yield and purity .

Diphenylamine sulfate has several applications:

- Laboratory Reagent: It is commonly used as a reagent in chemical analysis due to its ability to form colored complexes upon oxidation.

- Stabilizer: In the manufacture of smokeless powder, diphenylamine acts as a stabilizer by binding degradation products, thus preventing further degradation.

- Antioxidant: It serves as an antioxidant in lubricants and rubber products, helping to prevent oxidative damage during use .

Several compounds share similarities with diphenylamine sulfate, particularly within the class of amines and their derivatives. Here are some notable comparisons:

| Compound | Chemical Formula | Unique Properties |

|---|---|---|

| Aniline | A simpler amine used primarily in dye production. | |

| Triphenylamine | Used as a photoconductive material; more stable than diphenylamine. | |

| Phenothiazine | A derivative formed from diphenylamine; used in pharmaceuticals. | |

| Benzidine | Known for its use in dye manufacturing; has higher toxicity concerns. |

Diphenylamine sulfate's unique combination of antioxidant properties and its role as a reagent distinguishes it from these similar compounds, making it particularly valuable in both laboratory and industrial applications .

Physical Description

Color/Form

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Decomposition

Melting Point

UNII

Related CAS

56961-69-4